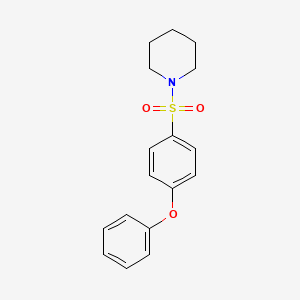

1-(4-Phenoxyphenyl)sulfonylpiperidine

Description

1-(4-Phenoxyphenyl)sulfonylpiperidine is a sulfonamide derivative featuring a piperidine ring linked to a 4-phenoxyphenyl group via a sulfonyl bridge. Its molecular formula is C₁₇H₁₇NO₃S, with a molecular weight of 315.39 g/mol.

Properties

IUPAC Name |

1-(4-phenoxyphenyl)sulfonylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3S/c19-22(20,18-13-5-2-6-14-18)17-11-9-16(10-12-17)21-15-7-3-1-4-8-15/h1,3-4,7-12H,2,5-6,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMJYFJSMFLWAKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Phenoxyphenyl)sulfonylpiperidine typically involves several steps, including the formation of the piperidine ring and the introduction of the phenoxyphenyl and sulfonyl groups. One common synthetic route involves the reaction of 4-phenoxybenzenesulfonyl chloride with piperidine under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-(4-Phenoxyphenyl)sulfonylpiperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a sulfide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Phenoxyphenyl)sulfonylpiperidine has found applications in various scientific research fields, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research has explored its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.

Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 1-(4-Phenoxyphenyl)sulfonylpiperidine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The table below compares key structural and functional features of 1-(4-Phenoxyphenyl)sulfonylpiperidine with its analogs:

Key Observations:

Substituent Effects: Halogenated Derivatives (e.g., chloro, bromo, fluoro): Enhance electrophilicity and binding to biological targets. For example, 1-(2,4-dichlorophenyl)sulfonylpiperidine is used in industrial research due to its stability . Analogous compounds with this group show antiviral activity . Amino Group (4-(Piperidin-1-ylsulfonyl)aniline): Introduces polarity, making it suitable as a synthetic intermediate .

Sulfonyl vs. Sulfinyl Groups :

- Sulfonyl derivatives (e.g., target compound) are more oxidized and stable than sulfinyl analogs (e.g., 1-[(4-Fluorophenyl)sulfinyl]piperidine). Sulfinyl compounds exhibit lower synthetic yields (24–56%) due to challenges in purification and oxidation control .

Q & A

Q. What are the established synthetic routes for 1-(4-Phenoxyphenyl)sulfonylpiperidine, and what parameters are critical for optimizing yield?

The synthesis typically involves sulfonylation of a piperidine precursor with 4-phenoxyphenylsulfonyl chloride under basic conditions (e.g., using triethylamine in dichloromethane). Key parameters include:

- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions like over-sulfonylation .

- Stoichiometry : A 1:1 molar ratio of piperidine to sulfonyl chloride is ideal, with excess base to neutralize HCl byproducts .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the product. Yield optimization requires monitoring reaction progress via TLC or LC-MS .

Q. How can researchers confirm the structural integrity of 1-(4-Phenoxyphenyl)sulfonylpiperidine?

Structural validation employs:

- NMR spectroscopy : H and C NMR to confirm sulfonyl group integration (δ ~3.0–3.5 ppm for piperidine protons, δ ~125–140 ppm for aromatic carbons) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z calculated for CHNOS) .

- X-ray crystallography : For unambiguous confirmation of stereochemistry, though this requires high-purity crystalline samples .

Advanced Research Questions

Q. How can researchers design assays to evaluate the enzyme inhibition potential of 1-(4-Phenoxyphenyl)sulfonylpiperidine?

- Target selection : Prioritize enzymes with known sensitivity to sulfonylpiperidines (e.g., carbonic anhydrase, kinases) .

- Assay conditions : Use fluorescence-based or calorimetric (ITC) methods in pH-buffered systems (e.g., Tris-HCl, pH 7.4) with controlled ionic strength. Include positive controls (e.g., acetazolamide for carbonic anhydrase) .

- Data analysis : Calculate IC values using nonlinear regression (GraphPad Prism) and validate with kinetic studies (Lineweaver-Burk plots) to determine inhibition modality .

Q. What strategies resolve contradictions in biological activity data for sulfonylpiperidine derivatives?

- Reproducibility checks : Ensure consistent compound purity (>95% by HPLC) and storage conditions (desiccated, -20°C) to prevent degradation .

- Assay standardization : Control variables like cell line passage number, serum concentration, and incubation time. Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. cellular assays) .

- Meta-analysis : Compare data with structurally analogous compounds (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine) to identify trends in substituent effects .

Q. How can structure-activity relationship (SAR) studies be conducted for this compound?

- Analog synthesis : Modify the phenoxy group (e.g., halogenation, methoxy substitution) or piperidine ring (e.g., N-methylation) .

- Molecular docking : Use software like AutoDock Vina to predict binding poses with target proteins (e.g., PDB: 1XD0 for carbonic anhydrase). Validate with mutagenesis studies .

- Data clustering : Apply principal component analysis (PCA) to correlate structural features (e.g., logP, polar surface area) with activity metrics .

Q. What methodologies assess the environmental and toxicological risks of 1-(4-Phenoxyphenyl)sulfonylpiperidine?

- In silico toxicity prediction : Tools like TEST (EPA) or ProTox-II estimate acute toxicity (LD) and mutagenicity .

- Ecotoxicology assays : Use Daphnia magna or algae growth inhibition tests (OECD 202/201 guidelines) to evaluate aquatic toxicity .

- Metabolic stability : Incubate with liver microsomes (human/rat) to assess cytochrome P450-mediated degradation and potential metabolite toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.